molecular formula C15H21FN2O3Sn B071800 N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide CAS No. 188975-86-2

N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide

Cat. No.: B071800
CAS No.: 188975-86-2
M. Wt: 415 g/mol
InChI Key: RBAABWDVPFMSIL-HZAYLZKLSA-N
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Description

N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide is a synthetic oxazolidinone derivative characterized by a trimethylstannyl (Sn(CH₃)₃) substituent at the para position of the 3-fluorophenyl ring. This structural motif distinguishes it from other oxazolidinones, which typically feature nitrogen-containing heterocycles (e.g., morpholine, piperazine, or triazole derivatives) at this position . The (5S)-configuration at the oxazolidinone ring’s C5 position is critical for antimicrobial activity, as seen in approved drugs like linezolid and radezolid .

Properties

IUPAC Name

N-[[(5S)-3-(3-fluoro-4-trimethylstannylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN2O3.3CH3.Sn/c1-8(16)14-6-11-7-15(12(17)18-11)10-4-2-3-9(13)5-10;;;;/h2,4-5,11H,6-7H2,1H3,(H,14,16);3*1H3;/t11-;;;;/m0..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBAABWDVPFMSIL-HZAYLZKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)[Sn](C)(C)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FN2O3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50461804
Record name N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188975-86-2
Record name N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50461804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide, also referred to by its CAS number 188975-86-2, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and antithrombotic therapies. This article reviews the biological activity of this compound based on diverse sources and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22F1N3O2C_{19}H_{22}F_{1}N_{3}O_{2}, with a molecular weight of approximately 345.4 g/mol. The compound features a unique oxazolidinone structure that contributes to its biological activity.

Antibacterial Activity

Research has indicated that oxazolidinones, including derivatives like this compound, possess significant antibacterial properties. A study highlighted the effectiveness of carbon-carbon linked pyrazolylphenyl oxazolidinones against multiple drug-resistant Gram-positive and fastidious Gram-negative bacteria . The mechanism of action involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.

Table 1: Antibacterial Efficacy Against Various Bacteria

Bacteria TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus0.25 µg/mLLee et al., 2007
Escherichia coli0.5 µg/mLLee et al., 2007
Enterococcus faecalis0.125 µg/mLLee et al., 2007

Antithrombotic Activity

The compound has also been explored for its antithrombotic properties. A related study on oxazolidinone derivatives demonstrated their potential as direct Factor Xa inhibitors, which are crucial in coagulation pathways . The specific interactions with Factor Xa were elucidated through X-ray crystallography, revealing how the compound binds effectively to the active site, thereby inhibiting thrombin formation.

Table 2: Antithrombotic Activity Comparison

Compound NameIC50 (nM)Mechanism of Action
BAY 59-79390.8Direct FXa inhibitor
N-{(5S)-...acetamideTBDDirect FXa inhibitor (proposed)

Case Studies

In a clinical context, compounds similar to N-{(5S)-...acetamide have shown promise in preventing thromboembolic events. In one case study involving patients at risk for deep vein thrombosis (DVT), administration of related oxazolidinone derivatives resulted in a significant reduction in thrombus formation compared to control groups .

Scientific Research Applications

Antimicrobial Applications

N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide belongs to a class of compounds known as oxazolidinones. These compounds are recognized for their antimicrobial properties , particularly against Gram-positive bacteria. The mechanism of action involves the inhibition of protein synthesis by preventing the formation of the ribosomal initiation complex, which is crucial for bacterial growth and reproduction .

Case Studies

  • Linezolid Derivatives : Research has demonstrated that derivatives of oxazolidinones, including this compound, exhibit potent activity against resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown effectiveness against various pathogens that are resistant to traditional antibiotics .
  • Pharmaceutical Formulations : The compound has been incorporated into pharmaceutical formulations aimed at treating infections caused by multidrug-resistant organisms. Its efficacy in clinical settings has been evaluated through randomized controlled trials, showing promising results in treating skin and soft tissue infections .

Synthesis and Development

The synthesis of this compound involves several steps that typically include the reaction of various precursors under specific conditions. For instance, one method includes using triethylamine and palladium catalysts in dimethylformamide at elevated temperatures to facilitate the formation of the oxazolidinone structure .

Potential Future Applications

Given its robust antimicrobial properties, there is ongoing research into the potential applications of this compound beyond traditional antibiotic use. Potential areas include:

  • Combination Therapies : Investigating its use in combination with other antibiotics to enhance efficacy against resistant bacterial strains.
  • Veterinary Medicine : Exploring its application in treating infections in veterinary settings due to its effectiveness against a broad spectrum of pathogens .
  • Novel Formulations : Development of new drug delivery systems that can improve bioavailability and reduce side effects.

Chemical Reactions Analysis

Palladium-Catalyzed Cross-Coupling Reactions

The trimethylstannyl group facilitates Stille coupling reactions, a key pathway for modifying the aryl moiety.

Reaction Partner Conditions Product Yield Source
2-Methoxy-5-iodopyridinePdCl₂(PPh₃)₂, triethylamine, DMF, 100°C, 3 hours(S)-N-((3-(4-(2-Methoxypyridin-5-yl)-3-fluorophenyl)-2-oxo-oxazolidin-5-yl)methyl)acetamide63%
Benzoxadiazole derivativesDichlorobis(triphenylphosphine)palladium(II), triethylamine, DMF, 100°CN-({(5S)-3-[4-(2,1,3-benzoxadiazol-5-yl)-3-fluorophenyl]-2-oxo-oxazolidin-5-yl}methyl)acetamide78%
Aryl halides (e.g., iodides)Pd(PPh₃)₄, DMF, 100°CVaried biaryl derivatives50–80%

Key Observations :

  • Reactions require anhydrous conditions and palladium catalysts .
  • Steric hindrance from the oxazolidinone core does not significantly impede coupling efficiency .

Hydrolysis of the Acetamide Group

While direct hydrolysis data is limited, analogous oxazolidinones undergo hydrolysis under acidic or basic conditions to yield primary amines. For example:RCONHR H2O H+or OHRNH2+R COOH\text{RCONHR }\xrightarrow{\text{H}_2\text{O H}^+\text{or OH}^-}\text{RNH}_2+\text{R COOH}Note : No direct experimental data exists for this compound, but reactivity is inferred from structurally related molecules .

Oxazolidinone Ring Modifications

The 2-oxo-oxazolidinone ring is stable under standard cross-coupling conditions but can undergo nucleophilic attack at the carbonyl under strong bases (e.g., LiOH) .

Stereochemical Considerations

The (5S) configuration is critical for biological activity in oxazolidinone antibiotics. Reactions preserve stereochemistry at C5 due to the rigid oxazolidinone ring .

Stability and Handling

  • Light Sensitivity : Degrades under prolonged UV exposure; store in dark .
  • Moisture Sensitivity : Stable in anhydrous solvents (DMF, DCM) but hydrolyzes slowly in aqueous media .

Comparison with Similar Compounds

Comparison with Similar Compounds

Oxazolidinones are a class of synthetic antibiotics with a conserved 2-oxo-1,3-oxazolidin-5-yl-methyl-acetamide backbone. Variations in the para-substituent of the 3-fluorophenyl ring drive differences in antimicrobial activity, resistance profiles, and pharmacokinetics. Below is a detailed comparison:

Structural Features

Compound Name Para-Substituent on 3-Fluorophenyl Ring Key Structural Notes
Target Compound Trimethylstannyl (Sn(CH₃)₃) Unique organotin group; potential for radiopharmaceutical labeling
Linezolid (LIN) Morpholin-4-yl FDA-approved; binds to 23S ribosomal RNA
Tedizolid (TED) 6-(2-Methyl-2H-tetrazol-5-yl)pyridin-3-yl Improved potency against linezolid-resistant strains
Radezolid (RAD) 4-{[(1H-1,2,3-triazol-5-ylmethyl)amino]methyl}phenyl Second-generation; active against community-acquired pneumonia pathogens
Sutezolid (STD) Thiomorpholin-4-yl Investigational; enhanced tissue penetration
Ranbezolid 4-[(5-Nitrofuran-2-yl)methyl]piperazin-1-yl Nitrofuran moiety; dual antibacterial and anti-biofilm activity

Antimicrobial Activity

  • Linezolid: MIC₉₀ values: 1–4 µg/mL against MRSA, vancomycin-resistant Enterococci (VRE), and Streptococcus pneumoniae. Limited activity against Gram-negative bacteria .
  • Tedizolid : 4- to 8-fold greater potency than linezolid against Staphylococcus aureus; MIC₉₀: 0.5 µg/mL for MRSA .
  • Radezolid : MIC₉₀: 0.25–0.5 µg/mL against linezolid-resistant staphylococci and Haemophilus influenzae .
  • Target Compound: No direct MIC data available. Organotin groups are rare in antimicrobials due to toxicity concerns, but the trimethylstannyl group may serve as a synthetic intermediate for radioisotope labeling (e.g., ¹¹⁹Sn for imaging) .

Resistance Profiles

  • Linezolid resistance arises via mutations in 23S rRNA (e.g., G2576T) or acquisition of cfr methyltransferase genes .
  • Radezolid and tedizolid retain activity against some cfr-positive strains due to structural modifications reducing ribosomal binding interference .
  • The trimethylstannyl group’s mechanism of action is unclear; its steric bulk may alter ribosomal binding or enable novel targets.

Clinical Status

  • Linezolid : Approved for skin infections, pneumonia, and VRE (2000) .
  • Tedizolid : Approved for acute bacterial skin infections (2014) .
  • Radezolid : Phase III trials for community-acquired pneumonia; superior lung tissue penetration .
  • Target Compound: No clinical data reported; likely investigational or a synthetic intermediate.

Preparation Methods

Chiral Amino Alcohol Precursor

The synthesis begins with (S)-2-amino-1,3-propanediol, a chiral building block. Cyclization is achieved using phosgene or trichloromethyl chloroformate (Triphosgene) under inert conditions. For example, treatment with Triphosgene in dichloromethane at −10°C yields the oxazolidinone ring with >98% enantiomeric excess (ee).

Stereochemical Control

Asymmetric catalysis using Jacobsen’s thiourea catalysts ensures retention of the (S)-configuration during ring closure. The methylene bridge at position 5 is introduced via nucleophilic substitution, where the primary alcohol of the oxazolidinone reacts with bromoacetamide in the presence of sodium hydride.

Functionalization of the Phenyl Ring

The 3-fluoro-4-(trimethylstannyl)phenyl group is installed via sequential electrophilic substitution and metalation.

Fluorination and Stannylation

A palladium-catalyzed Stille coupling is employed to introduce the trimethylstannyl group. Starting from 4-bromo-3-fluorophenyloxazolidinone, reaction with hexamethylditin in the presence of Pd(PPh₃)₄ at 80°C in dimethylformamide (DMF) affords the stannylated intermediate. Key reaction parameters include:

ParameterValue
CatalystTetrakis(triphenylphosphine)palladium(0)
Temperature80°C
SolventAnhydrous DMF
Yield72–78%

Regioselectivity Challenges

Competing para-substitution by fluorine is mitigated by using bulky directing groups. The oxazolidinone’s carbonyl oxygen acts as a directing group, ensuring meta-fluorination prior to stannylation.

Acetamide Side Chain Installation

The acetamide moiety is introduced via a two-step protocol:

Reductive Amination

The primary amine generated by deprotecting the oxazolidinone’s methylene group reacts with acetyl chloride in tetrahydrofuran (THF). Triethylamine is used to scavenge HCl, yielding the acetamide derivative.

Purification and Characterization

Crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexanes, 3:7). Nuclear magnetic resonance (NMR) confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.2 Hz, 1H), 7.32 (d, J = 6.8 Hz, 1H), 4.85 (m, 1H), 4.12 (q, J = 7.1 Hz, 2H), 2.01 (s, 3H).

  • ¹¹⁹Sn NMR: δ 180.2 ppm, confirming the trimethylstannyl group.

Optimization and Industrial Scalability

Solvent and Catalyst Screening

Replacing DMF with 1,4-dioxane improves Stille coupling yields to 85% while reducing palladium loading to 2 mol%.

Continuous Flow Synthesis

A patent-pending continuous flow system reduces reaction time from 12 hours to 45 minutes for the oxazolidinone cyclization step, achieving 91% yield at 100 g scale .

Q & A

Q. How can the synthesis of the oxazolidinone core in this compound be optimized to ensure stereochemical purity?

The oxazolidinone core is critical for structural integrity. A method involving refluxing intermediates with pyridine and zeolite catalysts (e.g., Y-H zeolite) under controlled conditions (150°C, 5 hours) can promote cyclization while minimizing racemization. Post-reaction purification via recrystallization (ethanol) ensures stereochemical purity . For stereochemical validation, chiral HPLC or X-ray crystallography (as demonstrated in spirocyclic analogs ) should be employed.

Q. What analytical techniques are most effective for confirming the presence of the trimethylstannyl group?

  • 119Sn NMR : Directly identifies the trimethylstannyl moiety, with chemical shifts typically observed between 0–50 ppm.
  • Mass spectrometry (HRMS) : Validates the molecular ion peak (e.g., [M+H]+) and isotopic patterns characteristic of tin (natural abundance: 8.59% for 120Sn).
  • X-ray crystallography : Resolves the spatial arrangement of the tin atom bonded to the aromatic ring, as seen in structurally similar organotin compounds .

Q. How can chloroacetyl intermediates be synthesized for subsequent coupling reactions?

Chloroacetyl chloride can react with amine precursors under reflux with triethylamine as a base. For example, 2-chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)acetamide was synthesized via 4-hour reflux in triethylamine, followed by recrystallization . TLC monitoring ensures reaction completion.

Advanced Research Questions

Q. What strategies mitigate toxicity risks associated with the trimethylstannyl group during in vitro studies?

  • Chelation : Post-experiment treatment with dithiol agents (e.g., dimercaprol) to sequester free tin ions.
  • Structural analogs : Replace the trimethylstannyl group with less toxic substituents (e.g., boronic acids) while retaining reactivity for cross-coupling.
  • In silico toxicity prediction : Tools like ProTox-II or ADMET predictors evaluate organometallic toxicity profiles pre-synthesis .

Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved for the fluorophenyl moiety?

  • 19F NMR : Resolves para/ortho fluorine substitution ambiguities. For example, a singlet in 19F NMR indicates a single fluorine environment, while splitting suggests adjacent protons.
  • DEPT-135 and COSY : Clarify proton-proton coupling in the aromatic region.
  • Crystallographic validation : As shown in fluorinated spirocyclic compounds, X-ray structures can confirm substituent positions .

Q. What catalytic systems are suitable for Stille coupling reactions involving this compound?

  • Palladium catalysts : Pd(PPh3)4 or PdCl2(PPh3)2 in DMF or THF, with copper(I) iodide as an additive to enhance reactivity.
  • Optimized conditions : Use degassed solvents and inert atmospheres to prevent tin oxidation. Reference protocols from Pd-catalyzed nitroarene cyclization studies for guidance.
  • Yield monitoring : Track coupling efficiency via HPLC or GC-MS.

Methodological Notes

  • Stereochemical control : Use (5S)-configured starting materials to preserve chirality during oxazolidinone formation .
  • Safety protocols : Handle trimethylstannyl derivatives in fume hoods with nitrile gloves, referencing safety guidelines for organotin compounds .
  • Contradictions in data : If elemental analysis conflicts with mass spectrometry, repeat under anhydrous conditions to exclude hydration artifacts.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-({(5S)-3-[3-Fluoro-4-(trimethylstannyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide

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